Limonene oxide, (-)-

Content Navigation

Racemic mixtures fail to deliver active chiral APIs or stereoregular polymers. (-)-Limonene oxide (CAS 203719-53-3) provides defined stereochemistry for precise asymmetric synthesis.

- Chiral building block for cannabinoid derivatives and natural products with correct biological activity.

- Enables poly(limonene carbonate) with Tg >170°C for durable bioplastics.

- Trans-rich diastereomer for high-crosslink bio-epoxy resins with superior strength.

≥97% mixture of cis/trans isomers, globally shipped for R&D and scale-up.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

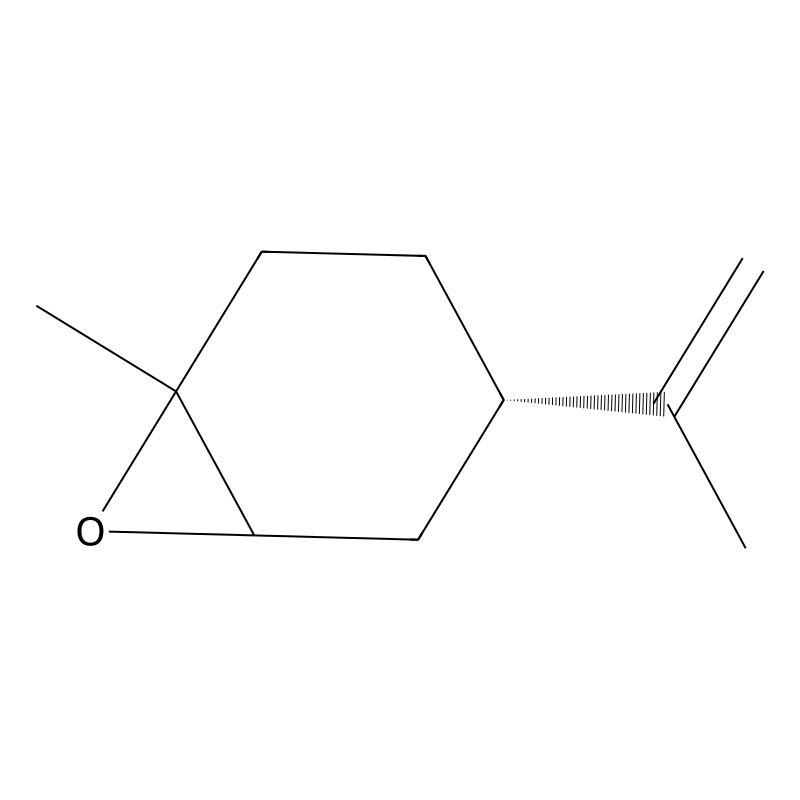

(-)-Limonene oxide is a chiral monoterpene epoxide derived from the enantiomerically pure (-)-limonene. As a bifunctional molecule containing both a reactive epoxide ring and an isopropenyl group, it serves as a valuable building block in asymmetric synthesis.[1][2] Its primary procurement value lies in its defined stereochemistry, which is essential for constructing complex chiral molecules, such as pharmaceuticals and specialty polymers, where specific enantiomeric or diastereomeric forms are required for biological activity or material properties.[3][4][5]

Research Fit

References

- [1] Pezzella, M., et al. 'Stereospecific Epoxidation of Limonene Catalyzed by Peroxygenase from Oat Seeds.' Molecules, vol. 26, no. 18, 2021, p. 5591.

- [3] Huang, ZY., et al. 'Asymmetric Synthesis of 1,2-Limonene Epoxides by Jacobsen Epoxidation.' Synthetic Communications, vol. 48, no. 1, 2018, pp. 78-84.

- [4] Ohashi, T., et al. 'Application of chiral building blocks to the synthesis of drugs.' Journal of the Brazilian Chemical Society, vol. 11, 2000, pp. 143-148.

Substituting enantiopure (-)-limonene oxide with its racemic mixture or the (+)-enantiomer is infeasible for stereospecific applications. The biological activity and material properties, such as the thermal characteristics of derived polymers, are directly dependent on the absolute stereochemistry of the precursor. For instance, enzymatic reactions for creating chiral derivatives show high stereospecificity, yielding different products from different enantiomers.[1] Similarly, in polymer science, the use of enantiopure monomers is critical for producing stereoregular polymers like poly(limonene carbonate) with predictable and superior thermal and mechanical properties, a result unachievable with a racemic mixture.[6][7]

Substitution Risk

References

- [1] Pezzella, M., et al. 'Stereospecific Epoxidation of Limonene Catalyzed by Peroxygenase from Oat Seeds.' Molecules, vol. 26, no. 18, 2021, p. 5591.

- [2] Pagliaro, M., et al. 'Polymers of Limonene Oxide and Carbon Dioxide: Polycarbonates of the Solar Economy.' ACS Omega, vol. 3, no. 5, 2018, pp. 5483-5491.

- [3] Long, B., et al. 'Alternating Copolymerization of Limonene Oxide and Carbon Dioxide.' Journal of the American Chemical Society, vol. 126, no. 42, 2004, pp. 13588-13589.

Biocatalytic cis-Diastereomer Synthesis

In enzymatic epoxidation, the choice of limonene enantiomer dictates the stereochemical outcome. Using a peroxygenase from oat seeds, (-)-(S)-limonene is converted exclusively to the cis-1,2-epoxide. In contrast, the same process with (+)-(R)-limonene yields only the trans-1,2-epoxide.[6] This demonstrates that for processes requiring the cis-diastereomer of limonene oxide, starting with the (-)-enantiomer is non-negotiable.

| Evidence Dimension | Diastereomer Produced |

| Target Compound Data | cis-1,2-epoxide (from (-)-limonene) |

| Comparator Or Baseline | (+)-Limonene yields trans-1,2-epoxide |

| Quantified Difference | 100% diastereomeric selectivity based on starting enantiomer |

| Conditions | Biocatalytic epoxidation using peroxygenase from oat seeds. |

This absolute stereochemical control is critical for synthesizing specific chiral diols and other derivatives where diastereomeric purity dictates final product efficacy and safety.

Polymer Crosslinking with trans-Isomer

In the synthesis of bio-based thermosets, the diastereomer of the limonene oxide precursor significantly impacts processability and final material properties. In crosslinking reactions with amines, the trans-isomer of limonene oxide undergoes efficient ring-opening, while the cis-isomer is noted to be substantially unreactive.[3][6] For example, a network polymer created from a bis-trans-limonene oxide derivative and BPEI showed a storage modulus 4 times higher than a comparable system from a mixed-isomer bis-limonene oxide, indicating much higher crosslink density and superior mechanical performance.[3]

| Evidence Dimension | Storage Modulus (indicative of crosslink density) |

| Target Compound Data | 4x higher for bis-trans-LO/BPEI system |

| Comparator Or Baseline | bis-LO (mixed isomer)/BPEI system |

| Quantified Difference | 400% increase in storage modulus |

| Conditions | Crosslinking reaction of bis-limonene oxide derivatives with branched polyethyleneimine (BPEI). |

For applications requiring high-performance thermosets, procuring the correct enantiomer that leads to the more reactive trans-epoxide is essential for achieving desired mechanical strength and thermal stability.

Precursor for High-Temperature Bioplastics

Enantiomerically pure limonene oxide is a key precursor for producing poly(limonene carbonate) (PLC), a bio-based polycarbonate with exceptional thermal properties. Using specific catalysts, enantiopure trans-limonene oxide copolymerizes with CO2 to form stereoregular PLC.[3][6] Further oxidation and polymerization can yield poly(limonene)dicarbonate (PLDC) with a glass transition temperature (Tg) of 180 °C, which is among the highest reported for CO2-derived polycarbonates.[8] This high thermal stability is a direct result of the rigid polymer structure enabled by the stereopure monomer, a property not achievable with racemic or mixed-isomer starting materials.

| Evidence Dimension | Glass Transition Temperature (Tg) |

| Target Compound Data | 180 °C for Poly(limonene)dicarbonate derived from enantiopure precursor |

| Comparator Or Baseline | Significantly lower for amorphous, non-stereoregular polycarbonates |

| Quantified Difference | High thermal stability (Tg > 170 °C) is characteristic of this specific stereoregular polymer class. |

| Conditions | Copolymerization of limonene oxide derivatives with CO2 using specific Al or Zn catalysts. |

Procuring enantiopure limonene oxide is a prerequisite for manufacturing high-performance, thermally stable bioplastics capable of replacing petroleum-based engineering plastics like polystyrene.

Stereospecific Pharmaceutical Intermediates

As a chiral building block, (-)-limonene oxide is the correct choice for multi-step syntheses where a specific diastereomer is required to achieve the desired biological activity in the final active pharmaceutical ingredient (API). Its defined stereochemistry allows for the construction of complex chiral centers, for example in the synthesis of cannabinoid derivatives or other natural products.[3][6]

High-Performance Bio-Based Thermosets

For creating rigid, high-strength bio-based epoxy resins, the selection of an enantiomer that yields the more reactive trans-diastereomer is critical. This makes (-)-limonene oxide a suitable precursor for applications in composites and coatings where high crosslink density and superior mechanical properties are required.[8]

High-Temperature Engineering Plastics

The synthesis of high-performance bioplastics like poly(limonene carbonate) with high thermal stability (Tg > 170°C) is dependent on the use of enantiomerically pure monomers. Procuring (-)-limonene oxide enables the production of stereoregular polymers suitable for durable goods and electronics housings, serving as a sustainable alternative to fossil-fuel-based plastics.[7]

Application Fit Matrix

References

- [1] Huang, ZY., et al. 'Asymmetric Synthesis of 1,2-Limonene Epoxides by Jacobsen Epoxidation.' Synthetic Communications, vol. 48, no. 1, 2018, pp. 78-84.

- [2] Pezzella, M., et al. 'Stereospecific Epoxidation of Limonene Catalyzed by Peroxygenase from Oat Seeds.' Molecules, vol. 26, no. 18, 2021, p. 5591.

- [3] Golisz, S., et al. 'Use of Limonene Epoxides and Derivatives as Promising Monomers for Biobased Polymers.' ChemPlusChem, vol. 87, no. 8, 2022, e202200190.

- [4] Pagliaro, M., et al. 'Polymers of Limonene Oxide and Carbon Dioxide: Polycarbonates of the Solar Economy.' ACS Omega, vol. 3, no. 5, 2018, pp. 5483-5491.

Physical Description

XLogP3

Exact Mass

Density

Appearance

Storage

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

2: Sultana A, Tanaka Y, Fushimi Y, Yoshii H. Stability and release behavior of encapsulated flavor from spray-dried Saccharomyces cerevisiae and maltodextrin powder. Food Res Int. 2018 Apr;106:809-816. doi: 10.1016/j.foodres.2018.01.059. Epub 2018 Jan 31. PubMed PMID: 29579990.

3: Lai YH, Sathyamoorthi S, Bain RM, Zare RN. Microdroplets Accelerate Ring Opening of Epoxides. J Am Soc Mass Spectrom. 2018 May;29(5):1036-1043. doi: 10.1007/s13361-018-1908-z. Epub 2018 Mar 22. PubMed PMID: 29569167.

4: Ali S, Ahmed MZ, Li N, Ali SAI, Wang MQ. Functional characteristics of chemosensory proteins in the sawyer beetle Monochamus alternatus Hope. Bull Entomol Res. 2018 Feb 21:1-9. doi: 10.1017/S0007485318000123. [Epub ahead of print] PubMed PMID: 29463326.

5: Chueca B, Renzoni A, Berdejo D, Pagán R, Kelley WL, García-Gonzalo D. Whole-Genome Sequencing and Genetic Analysis Reveal Novel Stress Responses to Individual Constituents of Essential Oils in Escherichia coli. Appl Environ Microbiol. 2018 Mar 19;84(7). pii: e02538-17. doi: 10.1128/AEM.02538-17. Print 2018 Apr 1. PubMed PMID: 29374037; PubMed Central PMCID: PMC5861813.

6: Ciriminna R, Parrino F, De Pasquale C, Palmisano L, Pagliaro M. Photocatalytic partial oxidation of limonene to 1,2 limonene oxide. Chem Commun (Camb). 2018 Jan 23;54(8):1008-1011. doi: 10.1039/c7cc09788c. PubMed PMID: 29323370.

7: Cortés DA, Elrod MJ. Kinetics of the Aqueous Phase Reactions of Atmospherically Relevant Monoterpene Epoxides. J Phys Chem A. 2017 Dec 7;121(48):9297-9305. doi: 10.1021/acs.jpca.7b09427. Epub 2017 Nov 27. PubMed PMID: 29148753.

8: Reiter M, Vagin S, Kronast A, Jandl C, Rieger B. A Lewis acid β-diiminato-zinc-complex as all-rounder for co- and terpolymerisation of various epoxides with carbon dioxide. Chem Sci. 2017 Mar 1;8(3):1876-1882. doi: 10.1039/c6sc04477h. Epub 2016 Nov 17. PubMed PMID: 28567266; PubMed Central PMCID: PMC5444112.

9: Lee JY, Jo WK. Application of ultrasound-aided method for the synthesis of CdS-incorporated three-dimensional TiO(2) photocatalysts with enhanced performance. Ultrason Sonochem. 2017 Mar;35(Pt A):440-448. doi: 10.1016/j.ultsonch.2016.10.023. Epub 2016 Oct 21. PubMed PMID: 28340948.

10: Rinaldi S, Gori A, Annovazzi C, Ferrandi EE, Monti D, Colombo G. Unraveling Energy and Dynamics Determinants to Interpret Protein Functional Plasticity: The Limonene-1,2-epoxide-hydrolase Case Study. J Chem Inf Model. 2017 Apr 24;57(4):717-725. doi: 10.1021/acs.jcim.6b00504. Epub 2017 Mar 29. PubMed PMID: 28298080.

11: de Almeida AA, Silva RO, Nicolau LA, de Brito TV, de Sousa DP, Barbosa AL, de Freitas RM, Lopes LD, Medeiros JR, Ferreira PM. Physio-pharmacological Investigations About the Anti-inflammatory and Antinociceptive Efficacy of (+)-Limonene Epoxide. Inflammation. 2017 Apr;40(2):511-522. doi: 10.1007/s10753-016-0496-y. PubMed PMID: 28091830.

12: Pellegrini MC, Alonso-Salces RM, Umpierrez ML, Rossini C, Fuselli SR. Chemical Composition, Antimicrobial Activity, and Mode of Action of Essential Oils against Paenibacillus larvae, Etiological Agent of American Foulbrood on Apis mellifera. Chem Biodivers. 2017 Apr;14(4). doi: 10.1002/cbdv.201600382. Epub 2017 Mar 20. PubMed PMID: 27943550.

13: Lederer MR, Staniec AR, Coates Fuentes ZL, Van Ry DA, Hinrichs RZ. Heterogeneous Reactions of Limonene on Mineral Dust: Impacts of Adsorbed Water and Nitric Acid. J Phys Chem A. 2016 Dec 8;120(48):9545-9556. Epub 2016 Nov 21. PubMed PMID: 27933906.

14: Loru D, Quesada-Moreno MM, Avilés-Moreno JR, Jarman N, Huet TR, López-González JJ, Sanz ME. Conformational Flexibility of Limonene Oxide Studied By Microwave Spectroscopy. Chemphyschem. 2017 Feb 2;18(3):274-280. doi: 10.1002/cphc.201600991. Epub 2016 Dec 23. PubMed PMID: 27880857.

15: Muhammad F, Jaberi-Douraki M, de Sousa DP, Riviere JE. Modulation of chemical dermal absorption by 14 natural products: a quantitative structure permeation analysis of components often found in topical preparations. Cutan Ocul Toxicol. 2017 Sep;36(3):237-252. doi: 10.1080/15569527.2016.1258709. Epub 2016 Dec 14. PubMed PMID: 27825281.

16: Lipsa D, Leva P, Barrero-Moreno J, Coelhan M. Inflammatory effects induced by selected limonene oxidation products: 4-OPA, IPOH, 4-AMCH in human bronchial (16HBE14o-) and alveolar (A549) epithelial cell lines. Toxicol Lett. 2016 Nov 16;262:70-79. doi: 10.1016/j.toxlet.2016.08.023. Epub 2016 Aug 27. PubMed PMID: 27575568.

17: Jaleta KT, Hill SR, Birgersson G, Tekie H, Ignell R. Chicken volatiles repel host-seeking malaria mosquitoes. Malar J. 2016 Jul 21;15(1):354. doi: 10.1186/s12936-016-1386-3. PubMed PMID: 27439360; PubMed Central PMCID: PMC4955153.

18: Hauenstein O, Agarwal S, Greiner A. Bio-based polycarbonate as synthetic toolbox. Nat Commun. 2016 Jun 15;7:11862. doi: 10.1038/ncomms11862. PubMed PMID: 27302694; PubMed Central PMCID: PMC4912624.

19: Chueca B, Berdejo D, Gomes-Neto NJ, Pagán R, García-Gonzalo D. Emergence of Hyper-Resistant Escherichia coli MG1655 Derivative Strains after Applying Sub-Inhibitory Doses of Individual Constituents of Essential Oils. Front Microbiol. 2016 Mar 4;7:273. doi: 10.3389/fmicb.2016.00273. eCollection 2016. PubMed PMID: 26973641; PubMed Central PMCID: PMC4777736.

20: Andrade LN, Lima TC, Amaral RG, Pessoa Cdo Ó, Filho MO, Soares BM, Nascimento LG, Carvalho AA, de Sousa DP. Evaluation of the cytotoxicity of structurally correlated p-menthane derivatives. Molecules. 2015 Jul 21;20(7):13264-80. doi: 10.3390/molecules200713264. PubMed PMID: 26197313.

Explore Compound Types